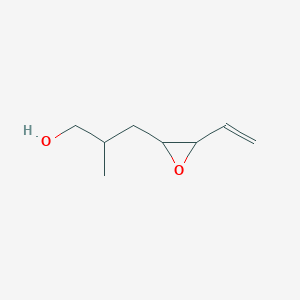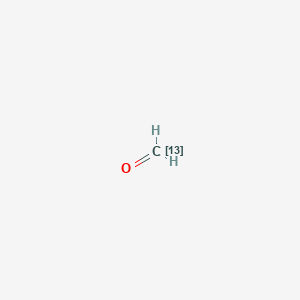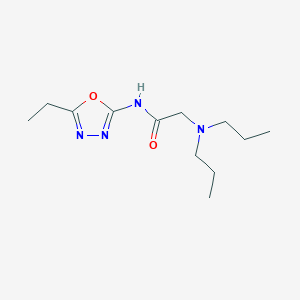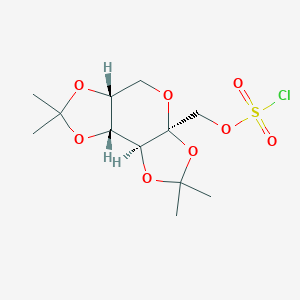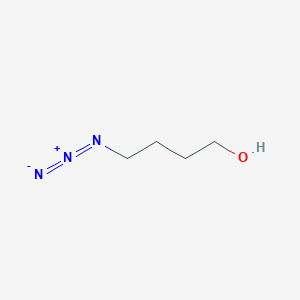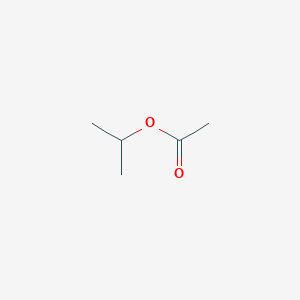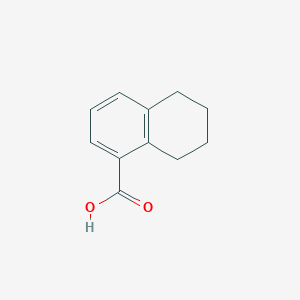
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
概要
説明
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by a tetrahydronaphthalene core with a carboxylic acid functional group, which allows for further chemical modifications.
Synthesis Analysis
The synthesis of derivatives of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been explored in several studies. For instance, an enantioselective synthesis of a hydroxy derivative was achieved through a two-stage, three-step process starting from 7-methoxy tetralone. This process involved Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation . Another study reported the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for the synthesis of thiazolidinones and benzothiazepinones, showcasing the compound's utility in creating diverse heterocyclic structures .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydronaphthalene derivatives has been characterized using various techniques such as GC-MS and NMR. X-ray diffraction studies have been employed to determine the crystal structures of some derivatives. The phenomenon of atropisomerism, a type of stereoisomerism resulting from restricted rotation about a bond, was observed in several thiazolidinone derivatives, with variable energy barriers for interconversion of atropisomers .
Chemical Reactions Analysis
The reactivity of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid derivatives has been explored in the context of synthesizing compounds with potential biological activities. For example, reactions with different aromatic aldehydes, phosphorous pentasulfide, ethyl bromoacetate, and hydrazine hydrate have been used to create a variety of functionalized derivatives, including pyridine, thioxopyridine, and pyrazolopyridine moieties . Additionally, the chemoselective synthesis of naphthalene-1-carboxamides and their derivatives has been achieved, which were further tested for anticoagulant effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid derivatives are influenced by the substituents attached to the tetrahydronaphthalene core. The introduction of various functional groups can significantly alter properties such as solubility, melting point, and chemical reactivity. The antioxidant activity of some newly synthesized pyrazolopyridine derivatives was found to be higher than that of ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers . The anticoagulant screening of carboxamide derivatives revealed that amidines and tetrahydronaphthamides exhibited more significant activity compared to their aminoalkyl and naphthamide counterparts .
科学的研究の応用
-
Pharmaceutical Research
- Application : 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is used as an intermediate in the preparation of the therapeutically useful antiemetic agent Palonosetron .
- Results : The outcome of this application is the production of Palonosetron, a drug used to treat nausea and vomiting following chemotherapy .
-
Chemical Research
- Application : 1-Isocyanato-5,6,7,8-tetrahydronaphthalene, a derivative of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, is used as a chemical intermediate in the production of polymers, resins, and foams.
- Method of Application : This compound is likely used in various chemical reactions to produce these materials, although the exact procedures and technical details are not specified.
- Results : The result of this application is the production of various materials such as polymers, resins, and foams.
-
Synthesis of GoSlo-SR-5-69
- Application : 5,6,7,8-Tetrahydro-1-naphthylamine, a derivative of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, is used as a reagent in the synthesis of GoSlo-SR-5-69, a potent activator of large conductance Ca2±activated K+ (BK) channels .
- Method of Application : This compound is likely used in various chemical reactions to produce GoSlo-SR-5-69, although the exact procedures and technical details are not specified .
- Results : The result of this application is the production of GoSlo-SR-5-69, a potent activator of large conductance Ca2±activated K+ (BK) channels .
-
Synthesis of Benzopyrans
- Application : 5,6,7,8-Tetrahydro-1-naphthylamine is also used as a reagent in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia inducible factor pathway .
- Method of Application : This compound is likely used in various chemical reactions to produce these inhibitors, although the exact procedures and technical details are not specified .
- Results : The result of this application is the production of benzopyrans and related compounds as inhibitors of the hypoxia inducible factor pathway .
-
Synthesis of 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- Application : 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid can be used as a precursor in the synthesis of 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid .
- Method of Application : The exact method of application is not specified, but it likely involves a series of chemical reactions .
- Results : The result of this application is the production of 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid .
-
Synthesis of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Application : 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid can also be used as a precursor in the synthesis of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid .
- Method of Application : The exact method of application is not specified, but it likely involves a series of chemical reactions .
- Results : The result of this application is the production of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid .
Safety And Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQXKYHWFWGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286336 | |
| Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | |
CAS RN |
4242-18-6 | |
| Record name | 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4242-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004242186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4242-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


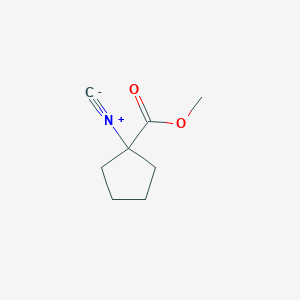
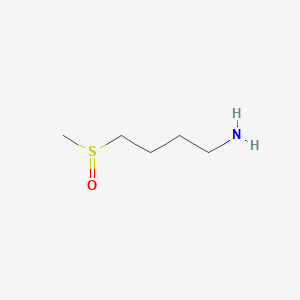
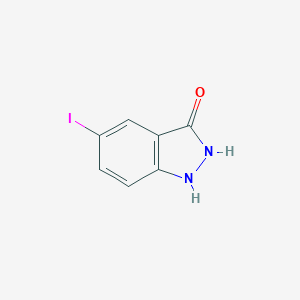
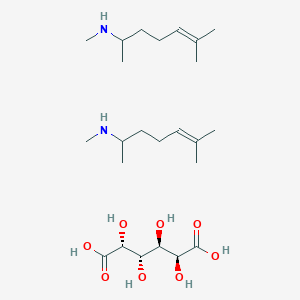
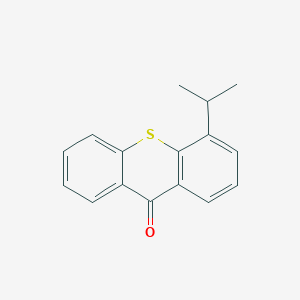
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)
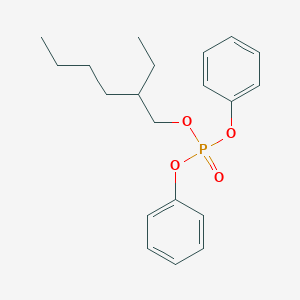
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
